

Application Note: Gradient Elution Profile for Felypressin Related Compounds

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Compound of Interest

Compound Name: Felypressin Impurity C

Cat. No.: B1574734

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Abstract & Scientific Rationale

Felypressin is a synthetic nonapeptide ([Phe², Lys⁸]-vasopressin) used primarily as a vasoconstrictor in local anesthetics.[1] Like its structural analogue Vasopressin, it is prone to specific degradation pathways, including deamidation (at Gln/Asn residues) and disulfide scrambling/dimerization.

The separation of these related compounds is analytically challenging due to their high structural similarity.[1] A standard isocratic method is often insufficient to resolve the hydrophilic deamidated forms from the hydrophobic dimers.[1] Therefore, a shallow gradient elution on a C18 stationary phase is the industry standard (aligned with EP/USP principles for nonapeptides).[1]

This protocol utilizes a Phosphate-Acetonitrile system.[1] While TFA-based systems are popular for LC-MS, phosphate buffers provide superior peak shape and selectivity for deamidated peptide impurities in UV-based QC methods due to better pH control and ion-pairing effects.

Impurity Profile & Critical Pairs

Understanding the "Why" behind the separation:

Impurity Name	Likely Structure/Origin	Relative Retention (RRT)	Separation Challenge
Felypressin	Main Peak (API)	1.00	N/A
Impurity A/B	Deamidated forms (e.g., [Asp5]-Felypressin)	~0.90 - 0.95	Elutes close to main peak; requires precise pH control.
Impurity F	Acetyl/Truncated forms	~1.10	Hydrophobic shift.[1]
Impurity C/D	Dimers (Disulfide linked)	> 1.50	Highly hydrophobic; requires high % Organic to elute.[1]

Experimental Protocol

Reagents & Materials

- Felypressin Reference Standard: (e.g., EP CRS or USP RS).[1]
- Acetonitrile (MeCN): HPLC Grade (Far UV cutoff).
- Sodium Dihydrogen Phosphate (): AR Grade.[1]
- Phosphoric Acid (): 85%, for pH adjustment.[1]
- Water: Milli-Q (18.2 MΩ·cm).

Instrumentation

- System: HPLC with binary gradient pump and autosampler.
- Detector: UV-Vis / PDA set to 210 nm (Peptide bond absorption) or 220 nm.
- Column: End-capped C18 (L1), 250 x 4.6 mm, 5 μm, 100 Å pore size.

- Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent.[1]

Chromatographic Conditions

This method uses a "Pump-Mixed" gradient to ensure reproducibility.[1]

- Flow Rate: 1.0 mL/min (Adjust based on column backpressure, typical range 0.8–1.2 mL/min).
- Column Temperature: 25°C ± 2°C (Strict control required to maintain peptide selectivity).
- Injection Volume: 20–50 µL (Depending on sensitivity requirements).

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 7.8 g of Sodium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid. Filter through 0.45 µm membrane.[1]
 - Why pH 3.0? At this pH, silanol activity is suppressed, and the ionization state of the peptide side chains is stable, minimizing peak tailing.[1]
- Mobile Phase B (Organic): Acetonitrile:Water (50:50 v/v).[1]
 - Note: Using a 50% organic mix for Line B allows for more precise mixing at low gradient slopes compared to using 100% MeCN.[1]

Gradient Table

The gradient is designed with a shallow slope (approx 0.5% B/min effective change) to resolve the main peak from deamidated impurities, followed by a steep ramp to elute dimers.[1]

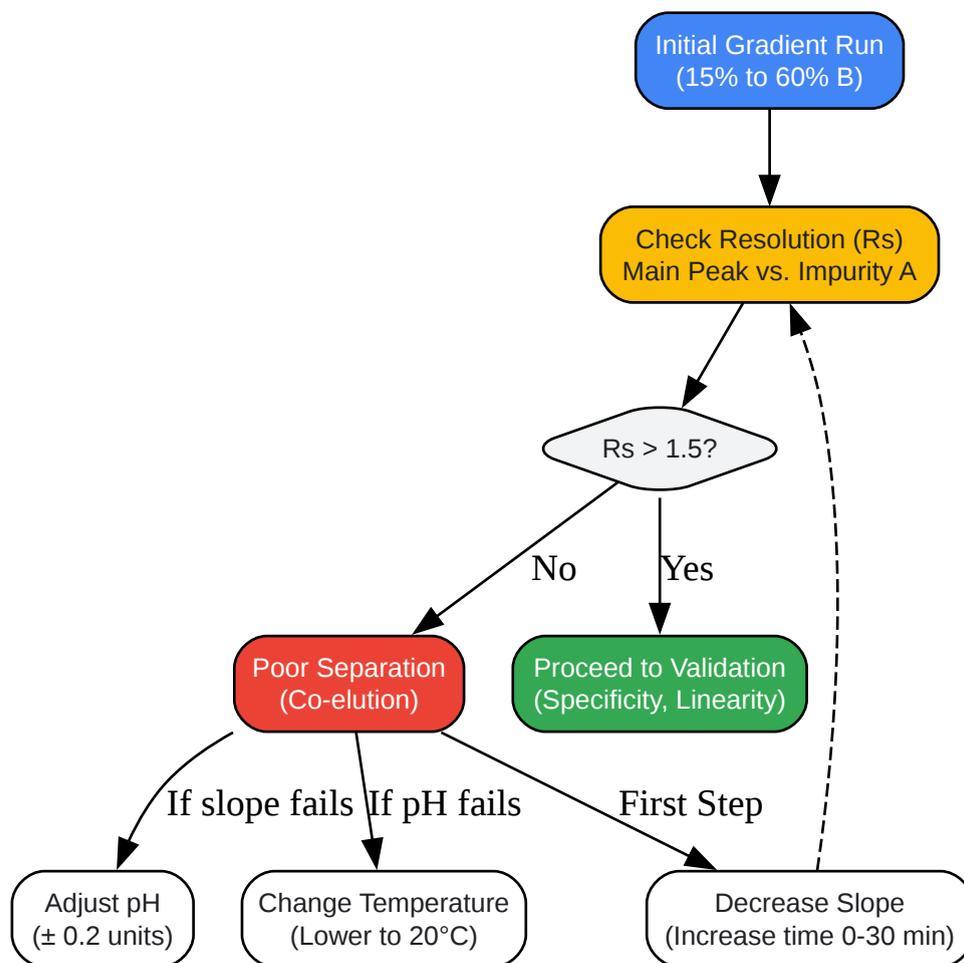
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event / Phase
0.0	85	15	Equilibration
30.0	65	35	Separation (Shallow gradient for deamidated forms)
45.0	40	60	Elution (Ramp to elute hydrophobic dimers)
50.0	40	60	Wash (Hold to clear column)
51.0	85	15	Return to initial conditions
60.0	85	15	Re-equilibration

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix for optimizing the gradient based on observed resolution (

).

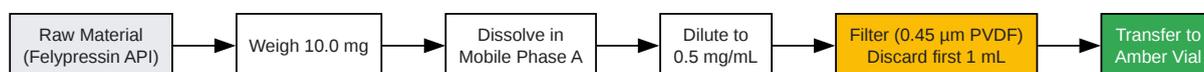


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Caption: Decision tree for optimizing the separation of critical peptide pairs (Main Peak vs. Deamidated Impurity).

Sample Preparation Workflow

Standardized preparation to prevent artifactual degradation (e.g., oxidation) during analysis.[1]



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Caption: Sample preparation workflow emphasizing filtration and light protection (Amber Vial) to ensure stability.

Results & Discussion

Expected Chromatogram

- Retention Time (RT): Felypressin typically elutes between 12–18 minutes under these conditions.[\[1\]](#)
- Impurity Elution Order:
 - Early Eluters (RT ~10-14 min): Hydrophilic impurities (Deamidated forms, [Asp5]-derivatives).[\[1\]](#)
 - Main Peak: Felypressin.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Late Eluters (RT >25 min): Hydrophobic impurities (Dimers, Aggregates).[\[1\]](#)

System Suitability Criteria (SST)

To ensure the method is performing correctly, the following criteria must be met before running samples:

- Resolution (): > 1.5 between Felypressin and the nearest impurity (usually Impurity A).[\[1\]](#)
- Tailing Factor (): 0.8 – 1.5 for the Felypressin peak.[\[1\]](#)
- Precision: %RSD < 2.0% for replicate injections (n=5) of the standard.

Troubleshooting Guide

- Baseline Drift: Peptides detected at 210 nm are sensitive to mobile phase quality.[\[1\]](#) Use high-purity salts and ensure the column is fully equilibrated (at least 10 column volumes) before starting.[\[1\]](#)
- Ghost Peaks: Often caused by carryover from the highly hydrophobic dimers.[\[1\]](#) Ensure the "Wash" step (45-50 min) reaches at least 60% Mobile Phase B (which is ~30% effective Acetonitrile if Line B is 50:50, or adjust to reach higher organic strength if dimers persist).[\[1\]](#)

- Peak Broadening: Check the pH.[1] If pH drifts above 4.0, silica interactions increase, causing tailing.[1]

References

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- BOC Sciences, "Felypressin Impurity Standards and Structure," (Source for Impurity C/D identification).[1]
- ResearchGate, "HPLC method for quantification of arginine containing vasopressin," (Reference for C18/Phosphate mobile phase suitability).[1]
- National Institutes of Health (NIH) PubChem, "Felypressin Compound Summary." [1] [1]

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